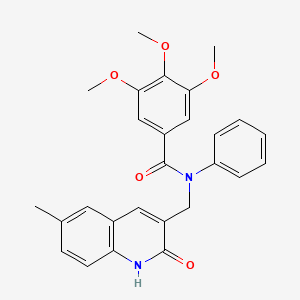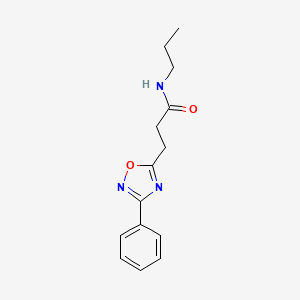
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide typically involves the reaction of a carboxylic acid derivative with an amidoxime. One common method is the uronium activation method, which involves the use of carboxylic acids and amidoximes in the presence of uronium salts to form the oxadiazole ring . The reaction conditions often include refluxing in tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and microwave irradiation, can be applied to scale up the synthesis process. For example, a solvent-free microwave-assisted synthesis can be employed to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in organic electronics.
Industrial Chemistry:
Wirkmechanismus
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with essential biological processes. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
Uniqueness
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propylpropanamide moiety differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Eigenschaften
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-15-12(18)8-9-13-16-14(17-19-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYTYWVQOWDNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7684787.png)
![N-benzyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7684790.png)
![N-(3-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684798.png)
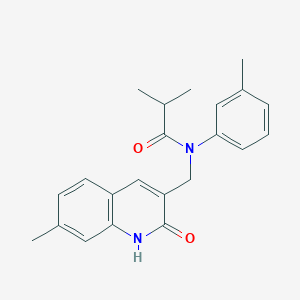
![N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7684824.png)
![N-(4-acetylphenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B7684827.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B7684831.png)
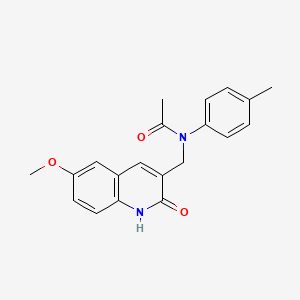
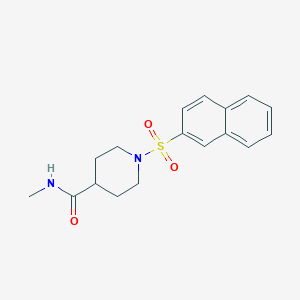
![N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide](/img/structure/B7684855.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7684875.png)
